methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
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Overview
Description
methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes cyano, dichlorophenyl, methoxyphenyl, and tetrahydropyridine moieties, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Dichlorophenyl and Methoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl and Carboxylate Groups: These functional groups are introduced through thiol-esterification and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-6-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-6-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
The uniqueness of methyl 5-cyano-6-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H19Cl2N3O5S |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
methyl 5-cyano-6-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2N3O5S/c1-32-14-6-3-12(4-7-14)19-15(10-26)22(28-21(30)20(19)23(31)33-2)34-11-18(29)27-17-8-5-13(24)9-16(17)25/h3-9,19-20H,11H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
JVIFCNGCVDIMNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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